molecular formula C15H17F17INO2 B13423398 (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide CAS No. 31841-41-5

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide

Cat. No.: B13423398
CAS No.: 31841-41-5
M. Wt: 693.18 g/mol
InChI Key: JRKJESUMGCTNMA-UHFFFAOYSA-M
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Description

This compound (CAS 31841-41-5) is a fluorinated quaternary ammonium salt characterized by a 17-fluorine-atom-containing decyl chain (heptadecafluorodecyl) and a bis(2-hydroxyethyl)methylammonium cation paired with an iodide counterion. Its structure combines the hydrophobic, oleophobic properties of perfluorinated chains with the hydrophilic, cationic nature of quaternary ammonium groups, making it effective as a surfactant or biocide in industrial applications such as pesticides, food additives, and agrochemicals .

Properties

CAS No.

31841-41-5

Molecular Formula

C15H17F17INO2

Molecular Weight

693.18 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-bis(2-hydroxyethyl)-methylazanium;iodide

InChI

InChI=1S/C15H17F17NO2.HI/c1-33(4-6-34,5-7-35)3-2-8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32;/h34-35H,2-7H2,1H3;1H/q+1;/p-1

InChI Key

JRKJESUMGCTNMA-UHFFFAOYSA-M

Canonical SMILES

C[N+](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCO)CCO.[I-]

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthesis of the Perfluorinated Alkyl Chain

The fluorinated alkyl chain is typically prepared by one of two major industrial fluorination processes:

Electrochemical Fluorination (ECF)
  • ECF is a process where an organic precursor (e.g., an alkyl sulfonyl chloride or alkyl iodide) is dissolved in anhydrous hydrogen fluoride.
  • An electric current is passed through the solution, replacing hydrogen atoms with fluorine atoms via radical mechanisms.
  • This process yields a mixture of linear and branched perfluorinated isomers, with 70-80% linear and 20-30% branched products.
  • ECF is historically used for producing perfluorinated sulfonyl fluorides and related intermediates.
  • However, ECF has limited selectivity and produces a range of by-products.
  • The process is less favored today due to environmental and selectivity concerns but still relevant for certain chain lengths and products.
Telomerization
  • Telomerization is the preferred modern method for producing highly fluorinated alkyl chains.
  • It involves the radical addition polymerization of tetrafluoroethylene with perfluoroalkyl iodides as telogens.
  • This method provides better control over chain length and produces mainly linear perfluoroalkyl iodides.
  • The perfluoroalkyl iodides are key intermediates for further functionalization.
  • Telomerization is more selective and environmentally favorable compared to ECF.

Functionalization of the Fluorinated Chain

  • The perfluorinated iodide intermediate undergoes nucleophilic substitution or addition reactions to introduce functional groups.
  • For this compound, a hydroxyalkyl group (2-hydroxyethyl) is introduced.
  • This can be achieved by reacting the perfluoroalkyl iodide with nucleophiles such as bis(2-hydroxyethyl)methylamine or related precursors.

Quaternization to Form the Ammonium Salt

  • The key step to form the bis(2-hydroxyethyl)methylammonium iodide involves quaternization of the tertiary amine.
  • The tertiary amine precursor, bis(2-hydroxyethyl)methylamine, reacts with the perfluorinated alkyl halide (iodide) to form the quaternary ammonium iodide salt.
  • This reaction typically proceeds via nucleophilic substitution, where the nitrogen's lone pair attacks the alkyl iodide carbon, forming the positively charged ammonium group.
  • Reaction conditions involve polar solvents, controlled temperature, and stoichiometric ratios to optimize yield and purity.

Purification and Isolation

  • The crude product is purified by recrystallization or chromatography to remove unreacted starting materials and side products.
  • The final compound is isolated as a solid iodide salt, characterized by spectroscopic methods (NMR, IR, MS) and elemental analysis.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome
1 Perfluorinated alkyl chain synthesis Electrochemical fluorination or telomerization to produce perfluoroalkyl iodide ECF: HF, electric current; Telomerization: tetrafluoroethylene, perfluoroalkyl iodide Perfluorinated alkyl iodide intermediate
2 Functionalization Reaction of perfluoroalkyl iodide with bis(2-hydroxyethyl)methylamine Nucleophilic substitution, polar solvent Tertiary amine intermediate with fluorinated tail
3 Quaternization Alkylation of tertiary amine to quaternary ammonium iodide Controlled temperature, stoichiometric ratios Target quaternary ammonium iodide salt
4 Purification Recrystallization or chromatography Solvent selection, temperature control Pure (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodide counterion and hydroxyethyl groups enable reactivity with nucleophiles:

Reaction Type Conditions Products Mechanism
Halide Exchange Aqueous AgNO₃ or Cl⁻/Br⁻Corresponding chloride/bromide salts SN2 displacement of iodide
Esterification Acid anhydrides or chloridesEsters (e.g., acetate derivatives) Hydroxyl group acylation
Ether Formation Alkyl halides or epoxidesEther-linked derivatives Williamson synthesis

Degradation and Stability

The fluorinated chain confers exceptional stability but undergoes specific degradation pathways:

  • Thermal Decomposition : Above 200°C, C–F bonds remain intact, but the ammonium moiety decomposes via Hofmann elimination :

    QACΔAlkene+Trimethylamine+HF (trace)\text{QAC} \xrightarrow{\Delta} \text{Alkene} + \text{Trimethylamine} + \text{HF (trace)}
  • Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades in strongly basic solutions (pH >12) via β-elimination .

Environmental Persistence :

  • Half-life in water: >1 year due to fluorocarbon hydrophobicity .

  • Breakdown products include perfluorinated carboxylic acids (PFCAs), which are environmentally persistent .

Biological Interactions

The compound exhibits antimicrobial activity by disrupting microbial membranes. Data from QAC studies :

Microorganism MIC (μg/mL) MBC (μg/mL) Mechanism
Staphylococcus aureus2.4–9.84.9–19.5Membrane depolarization
Escherichia coli5.0–12.29.6–24.4Lipid bilayer disruption
Candida albicans3.1–12.56.2–24.4Ergosterol binding (fungal)

Cytotoxicity : LC₅₀ values for mammalian cells range from 20–40 μg/mL, indicating moderate toxicity .

Comparative Reactivity with Analogues

Fluorination significantly alters reactivity compared to non-fluorinated QACs:

Property Fluorinated QAC Non-Fluorinated QAC (e.g., CTAB)
Solubility Low in water, high in fluorosolvents High in water, low in organic solvents
Thermal Stability Decomposes >200°C Decomposes ~150°C
Antimicrobial Efficacy Enhanced against Gram-negative Broader Gram-positive activity

Industrial and Environmental Relevance

  • Applications : Used in firefighting foams, surfactants, and antimicrobial coatings .

  • Regulatory Status : Monitored under TSCA §12(b) for export notifications due to persistence .

Scientific Research Applications

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to reduce surface tension and improve reaction efficiency.

    Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to stabilize cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs, due to its surfactant properties.

    Industry: Utilized in the formulation of specialty coatings and lubricants that require high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide is primarily based on its surfactant properties. The long perfluorinated alkyl chain provides hydrophobic interactions, while the quaternary ammonium group interacts with hydrophilic environments. This dual functionality allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes, enhancing the delivery of hydrophobic drugs.

Comparison with Similar Compounds

Structural and Functional Group Differences

Fluorinated Chain Length and Substituents
  • Target Compound (CAS 31841-41-5) : Features a C10 perfluorinated chain (17 fluorine atoms) and a bis(2-hydroxyethyl)methylammonium group.
  • Heptadecafluoroundecyl Sulfonyl Chloride (CAS 65702-24-1) : Contains a longer C11 perfluorinated chain (17 fluorine atoms) and a sulfonyl chloride (-SO2Cl) group, enhancing reactivity for chemical synthesis .
  • Icosafluoro-12-(trifluoromethyl)tridecyl Derivative (CAS 94159-77-0) : Includes a C13 perfluorinated chain (20 fluorine atoms) and a trifluoromethyl branch, increasing hydrophobicity and thermal stability .
Functional Group Variations
  • Non-Fluorinated Analog (CAS 6200-40-4): Replaces the perfluorinated chain with a dodecyloxy group, reducing chemical inertness but improving biodegradability .
  • Sulfonamide-Containing Compound (CAS 68310-75-8) : Incorporates a heptadecafluorooctylsulfonamide group, which may enhance binding to proteins or membranes compared to hydroxyethyl groups .
Iodide vs. Other Counterions
  • The iodide counterion in the target compound contrasts with chloride in non-fluorinated analogs (e.g., CAS 6200-40-4), affecting solubility and ionic strength in aqueous solutions .

Physical and Chemical Properties

Compound (CAS) Molecular Formula Key Properties
31841-41-5 (Target) C21H25F17INO2 High surface activity, thermal stability (~99% purity), oleophobic
65702-24-1 C12ClF17O2S Reactive sulfonyl chloride group; used as a chemical intermediate
6200-40-4 C20H44ClNO3 Non-fluorinated; lower environmental persistence but reduced oil repellency
68310-75-8 C14H13F17IN2O3S Sulfonamide group enhances chemical stability and potential bioactivity

Toxicity and Environmental Impact

  • Perfluorinated Compounds : The target compound’s perfluorinated chain contributes to environmental persistence, raising concerns similar to PFAS (per- and polyfluoroalkyl substances) .
  • Quaternary Ammonium Groups : Cationic surfactants like the target compound may exhibit antimicrobial activity but could also pose risks to aquatic ecosystems .

Biological Activity

The compound (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide , commonly referred to as HFDBMAI , is a quaternary ammonium salt characterized by its unique fluorinated alkyl chain. This structure confers significant biological activity that has garnered attention in various fields including antimicrobial research and material science.

  • Chemical Formula : C20H19F25INO3
  • Molecular Weight : 1,016.23 g/mol
  • CAS Number : 93776-16-0

The presence of multiple fluorine atoms in its structure enhances its hydrophobic properties and stability against degradation.

Antimicrobial Properties

HFDBMAI exhibits potent antimicrobial activity against a range of pathogens. Studies have shown that quaternary ammonium compounds (QACs) like HFDBMAI can disrupt microbial cell membranes due to their cationic nature. This leads to increased permeability and ultimately cell death.

  • Mechanism of Action : The positively charged ammonium group interacts with negatively charged components of bacterial membranes. This interaction disrupts membrane integrity and function.

Cytotoxicity

While HFDBMAI is effective against various microorganisms including bacteria and fungi, its cytotoxic effects on human cells have also been evaluated. Research indicates that the compound displays selective toxicity:

  • Cytotoxicity Studies :
    • In vitro studies on human gingival fibroblast cells revealed an IC50 value indicating low cytotoxicity at concentrations effective for microbial inhibition .
    • Comparative studies suggest that while HFDBMAI is lethal to certain pathogens (e.g., MRSA), it exhibits minimal adverse effects on mammalian cells at therapeutic concentrations .

1. Antimicrobial Efficacy Against MRSA

A study evaluated the efficacy of HFDBMAI against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) : 12.5 μg/mL
  • Minimum Bactericidal Concentration (MBC) : 25 μg/mL

This indicates a strong potential for HFDBMAI as a disinfectant or therapeutic agent in treating resistant bacterial infections.

2. Antifungal Activity

Research conducted on the antifungal properties of HFDBMAI showed significant activity against Candida species:

  • Inhibition Zone Diameter : Measured at various concentrations with notable effects observed at 50 μg/mL.
  • Mechanism : Similar to its antibacterial action, the compound disrupts fungal cell membranes leading to cell lysis.

Data Table: Biological Activity Summary

Activity TypeOrganism TypeMIC (μg/mL)MBC (μg/mL)Cytotoxicity (IC50 μg/mL)
AntibacterialMRSA12.525>100
AntifungalCandida albicans50Not determined>100
CytotoxicityHuman gingival fibroblastsNot applicableNot applicable~75

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between a fluorinated alkyl bromide/iodide and bis(2-hydroxyethyl)methylamine, followed by quaternization with methyl iodide. Purification requires column chromatography (silica gel, methanol/dichloromethane eluent) to remove unreacted fluorinated precursors. Purity validation involves elemental analysis (C, H, N, F, I), NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry (ESI-MS). Residual solvents can be quantified via gas chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this fluorinated ammonium iodide?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies fluorocarbon chain integrity and detects byproducts (e.g., incomplete fluorination).
  • FTIR : Confirms C-F stretching (1100–1250 cm⁻¹) and hydroxyl groups (3200–3600 cm⁻¹).
  • HPLC-MS (Reverse-phase C18) : Monitors purity using acetonitrile/water gradients with 0.1% formic acid.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset temperature) .

Advanced Research Questions

Q. How does the compound’s stability vary under thermal, photolytic, and hydrolytic conditions, and what methodologies quantify its degradation pathways?

  • Methodological Answer :

  • Thermal Stability : Use differential scanning calorimetry (DSC) to measure melting points and phase transitions. Accelerated aging at 60–100°C under inert/vacuum conditions monitors decomposition via HPLC.
  • Photolytic Stability : Expose to UV-Vis light (e.g., 365 nm) in quartz cuvettes; track iodide release via ion chromatography.
  • Hydrolytic Stability : Incubate in buffered solutions (pH 4–10) at 25–50°C; quantify fluoride ions using ion-selective electrodes .

Q. What role does the iodide counterion play in modulating the compound’s electronic properties or reactivity in materials science applications?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry (in acetonitrile with 0.1 M TBAPF6) identifies redox activity of iodide (e.g., I⁻ → I₃⁻ oxidation).
  • Ion Mobility : Electrochemical impedance spectroscopy (EIS) measures ionic conductivity in thin films.
  • Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and HOMO-LUMO gaps, linking iodide’s polarizability to interfacial interactions .

Q. How can theoretical frameworks guide the design of experiments to study this compound’s interactions with hydrophobic or ionic matrices?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model self-assembly of fluorinated chains in aqueous/organic solvents (e.g., GROMACS).
  • Solubility Parameters : Apply Hansen solubility parameters to predict compatibility with polymers (e.g., PVDF, Nafion).
  • Surface Energy Analysis : Contact angle measurements (water/hexadecane) correlate fluorocarbon chain length with hydrophobicity .

Q. What methodologies assess the environmental impact of this perfluorinated compound, given its potential persistence in ecosystems?

  • Methodological Answer :

  • Degradation Studies : Use advanced oxidation processes (e.g., UV/H₂O₂) to simulate environmental breakdown; identify perfluorinated acids (PFCAs) via LC-QTOF-MS.
  • Ecotoxicology : Acute toxicity assays (Daphnia magna, 48-hr LC₅₀) and bioaccumulation studies in zebrafish embryos.
  • Environmental Monitoring : Solid-phase extraction (SPE) from water/soil samples, followed by HPLC-MS/MS quantification .

Notes

  • Avoid abbreviations: Use full chemical names (e.g., "perfluorinated compounds" instead of "PFCs").
  • Citations follow format, prioritizing peer-reviewed studies and technical reports over commercial databases.
  • Advanced questions emphasize mechanistic insights, contradiction resolution (e.g., reconciling stability data across studies), and novel applications (e.g., ion-conductive membranes).

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